molecular formula C9H6ClF3O2 B7973431 2-Chloro-2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone

2-Chloro-2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone

Cat. No.: B7973431
M. Wt: 238.59 g/mol
InChI Key: WOWMYZFTLMIVTJ-UHFFFAOYSA-N
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Description

2-Chloro-2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone is a halogenated acetophenone derivative featuring a trifluoromethyl group (Cl, F₂) at the α-carbon and a substituted aryl ring (3-fluoro-4-methoxy). This compound’s structural complexity arises from its electron-withdrawing substituents (Cl, F) and the methoxy group, which influence its electronic and steric properties. For instance, 1-(3-fluoro-4-methoxyphenyl)ethanone (a precursor) is synthesized via reaction with malononitrile and ammonium acetate . The addition of chlorine and fluorine substituents likely follows halogenation protocols, as seen in the synthesis of 2,2-difluoro-1-(4-methoxyphenyl)ethanone using difluoroacetyl chloride and aluminum chloride .

Properties

IUPAC Name

2-chloro-2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c1-15-7-3-2-5(4-6(7)11)8(14)9(10,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWMYZFTLMIVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(F)(F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone typically involves the introduction of chloro and difluoro groups to an ethanone structure, followed by the attachment of the fluoro and methoxy-substituted phenyl ring. One common method involves the reaction of 3-fluoro-4-methoxybenzaldehyde with chloroform and potassium tert-butoxide in the presence of a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations. The use of high-purity starting materials and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Synthesis of Fluorinated Compounds

The compound serves as a crucial intermediate in the synthesis of more complex fluorinated organic molecules. Its unique functional groups facilitate various chemical reactions such as:

  • Nucleophilic Substitution : The chloro and fluoro groups can be replaced with other functional groups, allowing for the creation of diverse derivatives.
  • Oxidation and Reduction : The ethanone group can be oxidized to form carboxylic acids or reduced to alcohols, expanding its utility in synthetic chemistry.

Biological Research

Due to its structural features, this compound is utilized as a probe in biological studies:

  • Enzyme Interaction Studies : The compound's ability to interact with specific enzymes makes it a valuable tool for investigating metabolic pathways and enzyme kinetics.
  • Anticancer Research : Preliminary studies indicate that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values as low as 0.075 µM against MCF-7 human breast cancer cells.

Industrial Applications

In industrial settings, 2-Chloro-2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone is used for producing specialty chemicals with desirable properties such as thermal stability and resistance to degradation. Its unique chemical properties make it suitable for applications in materials science and chemical manufacturing.

Case Study on Antiproliferative Activity

Research has documented the antiproliferative effects of fluorinated compounds similar to this compound. Modifications in the chemical structure significantly affect both potency and selectivity against cancer cells. For example:

  • A derivative with a hydroxyl group exhibited enhanced activity compared to those without such modifications.

Mechanistic Insights

Studies indicate that fluorinated compounds can disrupt cellular signaling pathways by inhibiting key enzymes involved in cancer progression. This disruption leads to reduced cell viability and proliferation.

Mechanism of Action

The mechanism of action of 2-Chloro-2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The presence of multiple halogen atoms and a methoxy group allows the compound to form strong interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. These interactions can affect various biological processes, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Table 1: Comparison of Key Halogenated Acetophenones

Compound Name Molecular Formula Molecular Weight Substituents Key Properties Reference
Target Compound
2-Chloro-2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone
C₉H₅ClF₃O₂ 243.59 Cl, F₂ (α-C); 3-F, 4-OCH₃ (aryl) Not reported (inferred high polarity) N/A
2-Chloro-2,2-difluoro-1-(4-methylphenyl)ethanone C₉H₇ClF₂O 204.60 Cl, F₂ (α-C); 4-CH₃ (aryl) m.p./b.p. not reported; CAS 89264-09-5
2,2-Difluoro-1-(4-methoxyphenyl)ethanone C₉H₈F₂O₂ 186.16 F₂ (α-C); 4-OCH₃ (aryl) m.p. 39–40°C; b.p. 134–135°C
1-(4-Chloro-3-methoxyphenyl)-2,2-difluoroethanone C₈H₁₄ClNO₂ 191.66 Cl (aryl); F₂ (α-C); 3-OCH₃ (aryl) Commercial availability (CAS 1565686-07-8)
2-Chloro-1-(2,4-difluorophenyl)ethanone C₈H₄ClF₂O 192.57 Cl (α-C); 2,4-F (aryl) CAS 51336-94-8

Key Observations :

Substituent Position and Electronic Effects: The 3-fluoro-4-methoxy substituent in the target compound introduces both electron-withdrawing (-F) and electron-donating (-OCH₃) effects, creating a polarized aryl ring. This contrasts with 4-methylphenyl derivatives (e.g., CAS 89264-09-5), where the methyl group provides steric bulk but minimal electronic modulation . Difluoro groups at the α-carbon enhance electrophilicity, as seen in 2,2-difluoro-1-(4-methoxyphenyl)ethanone, which exhibits a lower melting point (39–40°C) compared to non-fluorinated analogues .

Physicochemical Properties: The methoxy group in the para position (as in the target compound) typically increases solubility in polar solvents, whereas chlorine at the α-carbon may enhance stability against nucleophilic attack.

Synthetic Challenges :

  • The simultaneous presence of Cl, F, and OCH₃ groups complicates synthesis due to competing reactivity. For example, Friedel-Crafts acylation of difluoroacetyl chloride with substituted aromatics requires precise temperature control to avoid side reactions .

Biological Activity

2-Chloro-2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone is a fluorinated organic compound characterized by its unique structural properties, including the presence of chloro, difluoro, and methoxy functional groups. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in cancer treatment and other therapeutic applications.

  • Molecular Formula : C9H6ClF3O2
  • IUPAC Name : this compound
  • InChI Key : InChI=1S/C9H6ClF3O2/c1-15-7-3-2-5(4-6(7)11)8(14)9(10,12)13/h2-4H,1H3

Synthesis

The synthesis of this compound typically involves:

  • Preparation of Starting Materials : The process begins with the reaction of 3-fluoro-4-methoxybenzaldehyde.
  • Fluorination and Chlorination : Chloroform and potassium tert-butoxide are used in conjunction with a fluorinating agent like diethylaminosulfur trifluoride (DAST).
  • Controlled Conditions : The reaction is conducted under controlled temperature and pressure to ensure the formation of the desired product .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The presence of multiple halogen atoms enhances its binding affinity to various enzymes and receptors, potentially leading to inhibition or modulation of their functions. This interaction can influence several biological processes, making it a valuable compound for biochemical research .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent:

  • In Vitro Studies : Research indicates that derivatives of similar structures exhibit significant antiproliferative activity against various cancer cell lines. For example, compounds with similar fluorinated structures have shown IC50 values as low as 0.075 µM in MCF-7 human breast cancer cells .
CompoundIC50 (µM)Cell Line
2-Chloro-2,2-difluoro...0.075MCF-7 (Breast Cancer)
Other Fluorinated Compounds0.620MDA-MB-231

Toxicity Profile

The toxicity profile of this compound has been evaluated in non-cancerous cell lines, showing low cytotoxicity compared to its anticancer efficacy . This selective toxicity is crucial for therapeutic applications.

Case Studies and Research Findings

  • Case Study on Antiproliferative Activity : A series of studies have investigated the antiproliferative effects of fluorinated compounds similar to 2-Chloro-2,2-difluoro... in various cell lines. The findings suggest that modifications in the chemical structure significantly affect both potency and selectivity against cancer cells .
    • Example : A derivative with a hydroxyl group exhibited enhanced activity compared to those without such modifications.
  • Mechanistic Insights : Studies have shown that fluorinated compounds can disrupt cellular signaling pathways by inhibiting key enzymes involved in cancer progression. This disruption can lead to reduced cell viability and proliferation .

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